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Compound Name: HJC0416

CAS No.: 1617518-22-5

Cat. No.: B607961 Get Quote

Executive Summary
In the landscape of STAT3 (Signal Transducer and Activator of Transcription 3) inhibition,

Stattic has long served as the benchmark "tool compound" for proving mechanistic involvement

of the STAT3 SH2 domain.[1] However, its utility is limited by poor solubility, modest potency,

and significant off-target toxicity (redox cycling).

HJC0416 represents a next-generation evolution, rationally designed to overcome these

physicochemical limitations. While both compounds target the SH2 domain to prevent STAT3

dimerization, HJC0416 exhibits superior potency (nanomolar efficacy in pancreatic lines),

enhanced water solubility, and oral bioavailability, making it the preferred candidate for

translational in vivo studies and high-fidelity in vitro assays.
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Feature Stattic HJC0416

Primary Target
STAT3 SH2 Domain

(Cys418/426)

STAT3 SH2 Domain

(Allosteric/Direct)

Potency (IC50) ~2–10 µM (Cell-dependent)
~0.04–2.0 µM (Cell-

dependent)

Bioavailability Poor (IP injection required) Excellent (Orally active)

Solubility Low (DMSO required) Improved (O-alkylamino tether)

Best Use Case
Basic mechanistic validation

(Western Blot)

In vivo xenografts, high-

sensitivity assays

Compound Profiles
Stattic (The Legacy Standard)

Chemical Name: 6-Nitrobenzo[b]thiophene 1,1-dioxide[2]

Molecular Weight: 211.19 g/mol [2]

Mechanism: Stattic functions as a small-molecule mimetic of the phosphotyrosine peptide. It

binds irreversibly to the SH2 domain of STAT3, specifically interacting with Cysteine residues

(Cys418/Cys426). This blockade prevents the recruitment of STAT3 to the gp130 receptor

and inhibits the homodimerization required for nuclear translocation.[3]

Limitations: The nitro-benzothiophene core is highly reactive, leading to potential non-

specific alkylation of other thiol-containing proteins. This contributes to its steep toxicity curve

in animal models.

HJC0416 (The Optimized Lead)
Class: O-alkylamino-tethered benzothiophene dioxide derivative

Mechanism: Rationally designed using fragment-based drug design (FBDD) from the

Stattic/HJC0149 scaffold. HJC0416 retains the core SH2-binding pharmacophore but

incorporates an O-alkylamino side chain.
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Structural Advantage: This side chain serves two critical functions:

Solubility: It introduces a hydrophilic moiety that drastically improves aqueous solubility.

Potency: It creates additional binding contacts within the SH2 pocket, improving affinity

and selectivity.

Comparative Analysis: Potency & Selectivity
In Vitro Potency (IC50 Comparison)
HJC0416 consistently demonstrates higher potency across aggressive cancer cell lines,

particularly in pancreatic models where STAT3 activity is a primary driver.

Table 1: Comparative IC50 Values in Human Cancer Cell Lines

Cell Line Tissue Origin
Stattic IC50
(µM)

HJC0416 IC50
(µM)

Fold
Improvement

MDA-MB-231 Breast (TNBC) ~5.50 1.97 2.8x

MCF-7 Breast (ER+) ~5.00 1.76 2.8x

AsPC-1 Pancreas > 5.00 0.04 (40 nM) >100x

Panc-1 Pancreas ~10.00 1.88 5.3x

Data Insight: The 40 nM IC50 of HJC0416 in AsPC-1 cells highlights a specific hypersensitivity

in pancreatic lineages that Stattic fails to capture.

Selectivity Profile
Both compounds claim selectivity for STAT3 over STAT1 and STAT5, but the "selectivity

window" differs.
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Stattic: Selectivity is often dose-dependent. At concentrations >10 µM, Stattic begins to

inhibit STAT1 and can induce general cytotoxicity via ROS generation (independent of

STAT3).

HJC0416: Displays a cleaner profile. In direct kinase profiling, it inhibits STAT3

phosphorylation (Y705) without suppressing upstream kinases like JAK2 or Src directly, nor

does it inhibit the phosphorylation of STAT1 or STAT5 at effective antiproliferative doses (<2

µM).

Mechanistic Pathway Visualization
The following diagram illustrates the STAT3 signaling cascade and the precise intervention

point for both inhibitors.
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Figure 1: Mechanism of Action. Both compounds target the SH2 domain to prevent the

dimerization of phosphorylated STAT3 monomers, blocking nuclear entry and transcription.

Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols include internal validation steps ("Checkpoints") to

distinguish true STAT3 inhibition from general toxicity.

Protocol A: Validation of Target Engagement (Western
Blot)
Objective: Confirm specific reduction of p-STAT3 (Y705) without affecting Total STAT3 or p-

STAT1.

Materials:

Cells: MDA-MB-231 or Panc-1 (seeded at 70% confluency).

Treatment: HJC0416 (0.5, 1, 5 µM) vs. Stattic (5, 10 µM).

Stimulation: IL-6 (50 ng/mL) for 30 mins (Optional but recommended for clear signal).

Step-by-Step Workflow:

Seeding: Plate

cells/well in a 6-well plate. Incubate overnight.

Starvation: Switch to serum-free media for 12 hours to reduce basal p-STAT3.

Inhibitor Treatment: Add HJC0416 or Stattic. Incubate for 4 hours (HJC0416 acts fast; Stattic

may require longer, but 4h minimizes toxicity).

Stimulation: Add IL-6 (50 ng/mL) directly to the media for the final 30 minutes.

Lysis: Wash with ice-cold PBS + Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer +

Protease/Phosphatase inhibitors.
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Blotting: Probe for:

p-STAT3 (Tyr705) [Primary Endpoint]

Total STAT3 [Loading Control 1]

p-STAT1 (Tyr701) [Selectivity Control][4]

-Actin [Loading Control 2]

Checkpoint (Validation):

Success: p-STAT3 signal decreases dose-dependently. Total STAT3 remains constant. p-

STAT1 is unaffected.

Failure (Toxicity): Total STAT3 and Actin levels degrade (indicates cell death/proteolysis

rather than specific inhibition).

Protocol B: Establishing IC50 (MTT/Cell Viability)
Objective: Determine antiproliferative potency.

Step-by-Step Workflow:

Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

Dosing: Prepare serial dilutions (0.01 µM to 50 µM).

Note: Dissolve HJC0416 in DMSO; ensure final DMSO < 0.1%.

Incubation: 48 hours or 72 hours.

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Read

Absorbance at 570 nm.

Data Processing:

Normalize to DMSO control (100%).
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Fit data to a non-linear regression model (log(inhibitor) vs. response).

Decision Guide: Which Inhibitor to Use?
Use the following decision tree to select the appropriate compound for your specific research

phase.

Select Experimental Goal
In Vitro

(Cell Culture)

In Vivo
(Animal Models)

Need High Potency?
(Nanomolar range)

Administration Route?

Basic Pathway Check?
(Western Blot only)

No

USE HJC0416
(Superior Potency & Selectivity)

Yes (e.g., Pancreatic)

Precise Kinetics

USE Stattic
(Cost-effective, Legacy data)

Quick Validation

Oral Gavage (PO)
100 mg/kg

Intraperitoneal (IP)
(High Toxicity Risk)
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Figure 2: Workflow Decision Tree. HJC0416 is recommended for all in vivo work and high-

sensitivity in vitro assays. Stattic is reserved for basic, cost-sensitive biochemical validation.
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SelleckChem. Stattic Product Information & Biological Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607961?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948742/
https://en.wikipedia.org/wiki/Stattic
https://www.axonmedchem.com/2314-stattic
https://www.medchemexpress.com/STAT5-IN-1.html
https://www.benchchem.com/product/b607961#hjc0416-vs-stattic-potency-and-selectivity-comparison
https://www.benchchem.com/product/b607961#hjc0416-vs-stattic-potency-and-selectivity-comparison
https://www.benchchem.com/product/b607961#hjc0416-vs-stattic-potency-and-selectivity-comparison
https://www.benchchem.com/product/b607961#hjc0416-vs-stattic-potency-and-selectivity-comparison
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607961?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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